(2Z)-2-hydroxyimino-3H-inden-1-one
Description
(2Z)-2-Hydroxyimino-3H-inden-1-one (CAS: 15028-10-1) is a bicyclic ketoxime derivative with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . Its structure features an indenone core substituted with a hydroxyimino group at the 2-position, adopting the Z-configuration. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination chemistry due to its chelating properties. Key synonyms include 1,2-Indandione-2-oxime, NSC17537, and CWEXMSPEUDRDPH-CSKARUKUSA-N, among others .
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXMSPEUDRDPH-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-10-1 | |
| Record name | 2-Oximino-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxyimino-3H-inden-1-one typically involves the reaction of appropriate precursors under specific conditions. One common method is the reaction of 2-oxo-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydroxyimino-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized indenone compounds.
Scientific Research Applications
(2Z)-2-hydroxyimino-3H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (2Z)-2-hydroxyimino-3H-inden-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The indenone moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one
- Molecular Formula : C₁₇H₁₄O₂
- Substituents : 4-Methoxybenzylidene group at C2.
- Key Difference: The E-configuration of the benzylidene substituent introduces steric and electronic contrasts.
(2Z)-2-[(Dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one
- Molecular Formula: C₁₂H₁₃NO
- Substituents: Dimethylamino-methylidene group at C2.
- Key Difference: The dimethylamino group is a stronger electron donor than hydroxyimino, which may increase basicity and reduce hydrogen-bonding capacity. Calculated properties include LogD (pH 5.5) = 1.2 and 0 H-donors, contrasting with the hydrophilic hydroxyimino group .
Functional Group Analogues
2-Benzoyl-2,3-dihydro-3-methyl-1H-inden-1-one
- Molecular Formula : C₁₇H₁₄O₂
- Substituents : Benzoyl and methyl groups at C2 and C3.
- The methyl group at C3 may restrict ring flexibility .
2,3-Dihydro-1H-indene-2-carbaldehyde
- Molecular Formula : C₁₀H₁₀O
- Substituents : Aldehyde group at C2.
- Key Difference : The aldehyde group is highly electrophilic, favoring condensation reactions (e.g., with amines) over the oxime’s chelation or tautomerization behavior .
Heterocyclic Derivatives
(3Z)-3-[(3,4-Dichlorophenyl)imino]-1-allyl-2,3-dihydro-1H-indol-2-one
- Molecular Formula : C₁₇H₁₁Cl₂N₂O
- Substituents: 3,4-Dichlorophenylimino and allyl groups.
- Key Difference: The indole-2-one core replaces the indenone system, introducing nitrogen into the ring. The dichlorophenyl group enhances lipophilicity, which may influence biological activity .
5-(2,3-Dihydro-2-methyl-1H-inden-5-yl)-3-hydroxy-2-cyclohexen-1-one
- Molecular Formula : C₁₆H₁₈O₂
- Substituents : Methyl-substituted indenyl and hydroxyl groups.
Comparative Data Table
Biological Activity
Overview
(2Z)-2-hydroxyimino-3H-inden-1-one is an organic compound characterized by its unique hydroxyimino group and an indenone moiety. Its molecular formula is C₉H₇N₃O, and it has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activities and affect various signaling pathways associated with cell proliferation and apoptosis. The compound's hydroxyimino group is particularly significant as it can participate in nucleophilic reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The compound's mechanism may involve the induction of apoptosis and the inhibition of key signaling pathways that promote tumor growth.
Case Study:
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis and Characterization
This compound can be synthesized through several methods, often involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparative Studies
Comparative studies with similar compounds have highlighted the unique biological profile of this compound. For instance, while other oxime derivatives exhibit varying degrees of biological activity, this compound shows a more pronounced effect on cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
